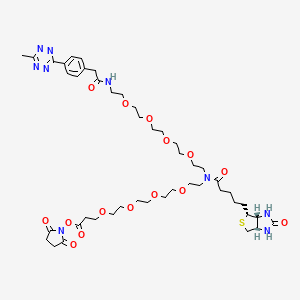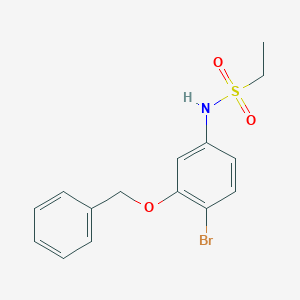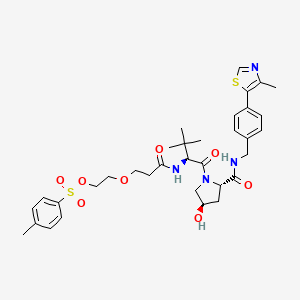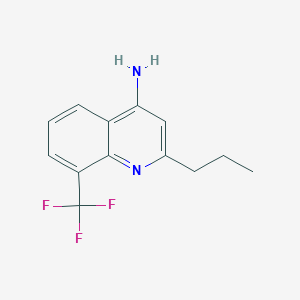
N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-NHS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-NHS is a compound that combines the functionalities of methyltetrazine, polyethylene glycol (PEG), biotin, and N-hydroxysuccinimide (NHS). This compound is widely used in bioorthogonal chemistry, which allows for the labeling and modification of biomolecules in living systems without interfering with native biochemical processes . The methyltetrazine moiety is particularly useful for its rapid and selective reaction with trans-cyclooctene (TCO) derivatives, making it a valuable tool in various scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-NHS typically involves the following steps:
Methyltetrazine Synthesis: Methyltetrazine is synthesized by reacting hydrazine with nitriles under acidic conditions.
PEGylation: Polyethylene glycol (PEG) chains are attached to the methyltetrazine through a series of coupling reactions.
Biotinylation: Biotin is conjugated to the PEGylated methyltetrazine using standard amide bond formation techniques.
NHS Ester Formation: The final step involves the formation of the NHS ester by reacting the biotinylated compound with NHS in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesizers, high-throughput purification systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-NHS undergoes several types of chemical reactions:
Click Chemistry: The methyltetrazine moiety reacts with strained alkenes like trans-cyclooctene through inverse electron demand Diels-Alder cycloaddition.
Amide Bond Formation: The NHS ester reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Reagents: Trans-cyclooctene, primary amines, dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS).
Conditions: Reactions are typically carried out in aqueous buffers at pH 7-9 for optimal efficiency.
Major Products
Dihydropyridazine Linkage: Formed from the reaction of methyltetrazine with strained alkenes.
Amide Bonds: Formed from the reaction of NHS ester with primary amines.
Wissenschaftliche Forschungsanwendungen
N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-NHS has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the rapid and selective conjugation of biomolecules.
Biology: Employed in live-cell imaging and protein labeling due to its bioorthogonal properties.
Medicine: Utilized in drug delivery systems and diagnostic imaging.
Industry: Applied in the development of bioconjugates and functionalized materials.
Wirkmechanismus
The mechanism of action of N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-NHS involves its ability to form covalent bonds with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-NHS is unique due to its combination of methyltetrazine, PEG, biotin, and NHS functionalities. Similar compounds include:
Methyltetrazine-PEG4-Maleimide: Used for thiol-reactive conjugation.
Tetrazine-PEG5-NHS Ester: Similar to this compound but with a longer PEG spacer.
Methyltetrazine-NHS Ester: Lacks the biotin moiety, used for simpler conjugation reactions.
These compounds share similar reactivity but differ in their specific applications and functionalities.
Eigenschaften
Molekularformel |
C46H69N9O15S |
|---|---|
Molekulargewicht |
1020.2 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-[2-[2-[2-[[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C46H69N9O15S/c1-34-50-52-45(53-51-34)36-8-6-35(7-9-36)32-39(56)47-13-17-63-21-25-67-29-31-69-27-23-65-19-15-54(40(57)5-3-2-4-38-44-37(33-71-38)48-46(61)49-44)14-18-64-22-26-68-30-28-66-24-20-62-16-12-43(60)70-55-41(58)10-11-42(55)59/h6-9,37-38,44H,2-5,10-33H2,1H3,(H,47,56)(H2,48,49,61)/t37-,38-,44-/m1/s1 |
InChI-Schlüssel |
MJODMZCMGVHYJD-HNORLJNWSA-N |
Isomerische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)C(=O)CCCC[C@@H]4[C@H]5[C@@H](CS4)NC(=O)N5 |
Kanonische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)C(=O)CCCCC4C5C(CS4)NC(=O)N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(3-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723508.png)

![Spiro[cyclohexane-1,9'-fluorene]-4'-boronic Acid Pinacol Ester](/img/structure/B13723519.png)

![2-{[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]amino}-3-hydroxypropanoic acid](/img/structure/B13723546.png)

![3-(E)-Benzylidene-3,4,5,6-hexahydro-7-(trifluoromethyl)pyrido-[4,3-c]-isoxazole hydrochloride](/img/structure/B13723550.png)

![N-Cyclobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13723554.png)
![2-Amino-N-[1-benzyl-3-(3-tert-butylcarbamoyl-octahydro-isoquinolin-2-yl)-2-hydropropyl]-succinamide](/img/structure/B13723556.png)
![4-[3-(6-oxo-1H-purin-9-yl)propylamino]benzoic acid](/img/structure/B13723567.png)
![[6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol](/img/structure/B13723573.png)

![2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane](/img/structure/B13723584.png)
